4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester
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Description
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C14H22BFO3 and its molecular weight is 268.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the this compound is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, especially in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound’s interaction with palladium involves oxidative addition and transmetalation processes, which are crucial for the coupling reaction . Additionally, this compound can interact with other biomolecules, such as enzymes and proteins, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid moiety in this compound can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can participate in oxidative addition and transmetalation processes with palladium catalysts, facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, especially at physiological pH . The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and reactivity suggest that it could have lasting impacts on biochemical reactions and cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a reagent in organic synthesis. The compound can interact with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts in Suzuki-Miyaura coupling reactions . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, particularly in reactions involving boronic acid derivatives.
Properties
CAS No. |
1147894-98-1 |
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Molecular Formula |
C14H22BFO3 |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
InChI Key |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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